2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone
Description
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone is a structurally complex organic compound featuring a benzo[f]benzofuran-4,9-quinone core substituted with a methyl group at position 2 and a 4-methylpiperidine-1-carbonyl moiety at position 3. The methyl group at position 2 may influence steric interactions and electronic properties.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H19NO4/c1-11-7-9-21(10-8-11)20(24)15-12(2)25-19-16(15)17(22)13-5-3-4-6-14(13)18(19)23/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
QOGGXHNNRVSSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone typically involves multi-step organic reactionsKey steps may involve Friedel-Crafts acylation, cyclization, and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone can undergo various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized quinone derivatives, while reduction can produce hydroquinone forms .
Scientific Research Applications
2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone involves its interaction with specific molecular targets. The quinone moiety can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally or functionally related to 2-methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone:
2.1.1 Naphtho[2,3-b]furan-4,9-dione (Benzo[f]benzofuran-4,9-quinone)
- Molecular Formula: C₁₂H₆O₃ (vs. C₂₂H₂₁NO₄ for the target compound) .
- Key Differences : Lacks the methyl and 4-methylpiperidine-1-carbonyl substituents.
- Implications: The absence of substituents reduces steric hindrance and lipophilicity. Quinones like this are often explored for anticancer or antimicrobial activity due to their redox properties. The target compound’s piperidine group may enhance solubility in polar solvents or binding to biological targets .
6-(1-Benzylpiperidine-4-carbonyl)-2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (Compound 4c)
- Molecular Formula: C₂₄H₂₆ClNO₂ (vs. C₂₂H₂₁NO₄ for the target compound) .
- Key Differences: Features a benzannulene core instead of a benzofuran-quinone system. The piperidine-carbonyl group is benzyl-substituted, and a chlorine atom is present at position 2.
- Synthesis: Prepared via a 12-hour reaction in DMF at room temperature (72% yield) . Similar methods may apply to the target compound, though the fused quinone system could require harsher conditions.
- Spectroscopy: IR peaks at 1,705 cm⁻¹ (C=O) and 1,682 cm⁻¹ (C=O) . The target compound’s quinone C=O stretches are expected at lower frequencies (~1,650–1,680 cm⁻¹) due to conjugation differences.
Physicochemical and Reactivity Comparisons
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